Dihydroartemisinin

Antimalarial Stage-specific activity Parasite clearance kinetics

Dihydroartemisinin (DHA) is the direct pharmacologically active metabolite—artesunate, artemether, and arteether are merely prodrugs requiring in vivo conversion. DHA achieves 100% P. falciparum inhibition in 2–4h (vs. 6–8h artemisinin, 10h artemether) for definitive time-kill kinetics. Critically, DHA does NOT inhibit CYP2B6 (IC50 >100µM vs. 5.4–9.5µM for artemisinin/artemether), eliminating metabolic confounding with CYP2B6 substrates (efavirenz, nevirapine, bupropion). In hepatic cancer models, DHA is the most potent derivative: Hep-G2 IC50 29µM vs. 50–268µM for alternatives. Essential positive control for artemisinin-class neurotoxicity screening. Recommended for antimalarial screening, cancer cytotoxicity, CYP2B6 drug-interaction, and structure-toxicity studies.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B8811263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14?,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-KXTPALSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroartemisinin (DHA) for Malaria and Cancer Research: Active Metabolite Procurement Guide


Dihydroartemisinin (DHA) is the principal active metabolite of all clinically used artemisinin derivatives, including artesunate, artemether, and arteether [1]. As a semi-synthetic sesquiterpene lactone endoperoxide derived from artemisinin, DHA exhibits potent antimalarial activity against asexual blood stages of Plasmodium falciparum and demonstrates cytotoxic effects against multiple cancer cell lines [2][3]. All artemisinin derivatives are converted primarily to DHA after administration, making DHA the direct pharmacologically active entity in vivo [1].

Why Dihydroartemisinin Cannot Be Substituted with Artesunate or Artemether in Research


Although artesunate, artemether, and arteether are all prodrugs that convert to DHA in vivo, they exhibit markedly different pharmacokinetic conversion efficiencies, bioavailability profiles, and intrinsic pharmacological properties [1]. Artemether has a rapid metabolic half-life of 17.4 minutes and low oral bioavailability of 2% in murine models, while oral artesunate yields DHA with 82% relative bioavailability [2][3]. Critically, the prodrugs themselves display distinct CYP2B6 inhibition profiles: artemisinin and artemether inhibit CYP2B6 with IC50 values of 9.1–9.5 µM and 5.4–7.5 µM respectively, whereas DHA does not inhibit CYP2B6 enzymatic activity, a factor with direct implications for drug-drug interaction studies [4]. These differences mean that substituting one derivative for another in experimental or clinical protocols introduces uncontrolled variables in metabolism, exposure, and off-target pharmacology.

Dihydroartemisinin (DHA) vs. Analogs: Quantitative Differentiation Evidence for Procurement


DHA Achieves 100% Parasite Growth Inhibition in 2–4 Hours vs. Artemether's 70–80% at 10 Hours

In a head-to-head stage-specific sensitivity study using 4 culture-adapted isolates and 2 standard clones of Plasmodium falciparum, dihydroartemisinin achieved 100% growth inhibition against all parasite stages within 2–4 hours of exposure. In contrast, artemether required 10 hours to achieve only 70–80% ring stage growth inhibition. Artemisinin achieved 100% inhibition within 6–8 hours, slower than DHA but faster than artemether [1][2].

Antimalarial Stage-specific activity Parasite clearance kinetics

DHA Exhibits Superior In Vitro Antimalarial Potency vs. Artemisinin Against Chloroquine-Resistant Strains

A 48-hour in vitro efficacy study against three chloroquine-resistant strains of Plasmodium falciparum (K1 and T996 from Thailand, LS21 from India) demonstrated that DHA and artemether were both more potent than artemisinin. DHA displayed EC50 values of 0.36–3.1 nM, artemether 0.57–1.6 nM, and artemisinin 1.5–6.1 nM across the three strains. At the lower end of the range, DHA is approximately 4-fold more potent than artemisinin. All compounds achieved complete growth inhibition at 10⁻⁷ M [1][2].

Antimalarial Drug resistance Chloroquine-resistant P. falciparum

DHA Demonstrates Most Potent Cytotoxicity Among Artemisinin Derivatives in Liver Cancer Cell Lines

A comparative cytotoxicity study using MTT assay in human hepatocarcinoma (Hep-G2) and cholangiocarcinoma (CL-6) cell lines evaluated artemisinin, artesunate, β-artemether, dihydroartemisinin, and 5-fluorouracil (5-FU). In Hep-G2 cells, DHA exhibited the most potent cytotoxic activity with a median IC50 of 29 µM, compared to artesunate (50 µM), artemisinin (268 µM), β-artemether (233 µM), and 5-FU (1,380 µM). In CL-6 cells, DHA IC50 was 75 µM versus artesunate (131 µM), artemisinin (339 µM), β-artemether (354 µM), and 5-FU (377 µM). DHA exhibited the most potent cytotoxic activity against both cell lines [1].

Anticancer Hepatocarcinoma Cytotoxicity

DHA Does Not Inhibit CYP2B6 vs. Artemether and Artemisinin Which Do

In vitro evaluation of CYP2B6 inhibition using recombinant CYP2B6 (rCYP2B6) and human liver microsomes (HLM) revealed a critical differential profile. Artemisinin and artemether were shown to inhibit CYP2B6 through a partial mixed type of inhibition, with IC50 values for artemisinin of 9.5 µM (rCYP2B6) and 9.1 µM (HLM) after 30 minutes of incubation. Corresponding values for artemether were 7.5 µM and 5.4 µM. In contrast, dihydroartemisinin did not inhibit CYP2B6 enzymatic activity at all under identical conditions [1].

Drug-drug interaction CYP2B6 Metabolism

DHA Exhibits Significantly Higher In Vitro Neurotoxicity Than Artemether or Arteether

Using an in vitro assay of neurite outgrowth from differentiating NB2a neuroblastoma cells—a model shown to correlate with neurotoxicity in vivo—dihydroartemisinin was found to be significantly more toxic than artemether or arteether. Quantitative analysis showed that DHA (1 µM) inhibited neurite outgrowth to 11.5 ± 11.0% of control levels. Artemether (0.3 µM) plus haemin (2 µM) inhibited outgrowth to 19.6 ± 15.2% of controls. Notably, DHA-induced neurotoxicity was prevented by L-cysteine (99.5 ± 17.7% of control), glutathione (57.9 ± 23.4%), and N-acetyl-L-cysteine (57.3 ± 9.5%), but not by superoxide dismutase or catalase, indicating a distinct mechanism from artemether/haemin toxicity [1][2].

Neurotoxicity Safety screening Neurite outgrowth

DHA Exhibits Antimalarial Activity at Least 3× More Potent Than Artemisinin in Redox Assays

In a study investigating the iron-dependent mechanism of artemisinin antimalarial activity, the redox reaction of artemisinin with ferrous and ferric ions in aqueous buffer was characterized. The major active product generated was dihydroartemisinin, which exhibited antimalarial activity at least 3 times more potent than artemisinin itself. DHA preferentially binds to ferric ion, forming a ferric-dihydroartemisinin complex, and the re-oxidation of this complex yields artemisinin and ferric ion. Reaction rate constants: k = 10 ± 0.5 M⁻¹ s⁻¹ for ferrous ion oxidation and k = 8.5 ± 2.0 M⁻¹ s⁻¹ for ferric ion reduction [1].

Mechanism of action Iron-dependent activation Redox chemistry

Optimal Research and Procurement Applications for Dihydroartemisinin (DHA)


Antimalarial Time-Kill and Stage-Specific Activity Assays

DHA is the optimal choice for time-kill kinetics and stage-specific antimalarial assays requiring rapid and complete parasite clearance. As demonstrated in direct head-to-head comparisons, DHA achieves 100% growth inhibition of all P. falciparum stages within 2–4 hours, whereas artemether requires 10 hours for only 70–80% inhibition and artemisinin requires 6–8 hours for complete inhibition [1]. This rapid action makes DHA the preferred reference compound for establishing benchmark clearance rates in novel antimalarial screening campaigns and for studies investigating the relationship between kill kinetics and recrudescence risk.

CYP2B6-Mediated Drug-Drug Interaction Studies

For research protocols involving co-administration with CYP2B6 substrates (e.g., efavirenz, nevirapine, bupropion), DHA is the only clinically available artemisinin derivative that does not inhibit CYP2B6 enzymatic activity. Artemisinin and artemether both inhibit CYP2B6 with IC50 values ranging from 5.4 to 9.5 µM, whereas DHA shows no detectable inhibition in recombinant enzyme or human liver microsome assays [1]. This differential profile is critical for minimizing confounding metabolic interactions in combination therapy development, particularly for HIV-malaria co-infection studies where antiretroviral drugs are CYP2B6 substrates.

Hepatocarcinoma and Cholangiocarcinoma Cytotoxicity Screening

In liver cancer research, DHA is the most potent artemisinin derivative for cytotoxicity screening. Comparative data in Hep-G2 hepatocarcinoma cells show DHA IC50 = 29 µM versus artesunate (50 µM), β-artemether (233 µM), and artemisinin (268 µM). In CL-6 cholangiocarcinoma cells, DHA IC50 = 75 µM versus artesunate (131 µM) and β-artemether (354 µM) [1]. Researchers developing artemisinin-based anticancer therapeutics should prioritize DHA as the lead scaffold or baseline comparator, as it provides the highest intrinsic potency among the clinically available derivatives in these liver cancer models.

Neurotoxicity Mechanism and Safety Pharmacology Studies

DHA is essential for neurotoxicity screening and mechanistic studies of artemisinin-class neurotoxicity. In validated in vitro neurite outgrowth assays, DHA is significantly more neurotoxic than artemether or arteether, with 1 µM DHA inhibiting neurite outgrowth to 11.5 ± 11.0% of control levels [1][2]. The differential rescue of DHA-induced toxicity by thiol antioxidants (glutathione, L-cysteine, N-acetyl-L-cysteine) but not by superoxide dismutase or catalase indicates a distinct mechanism from other derivatives. For safety pharmacology programs and structure-toxicity relationship studies of novel endoperoxides, DHA serves as the critical positive control and reference toxicant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.